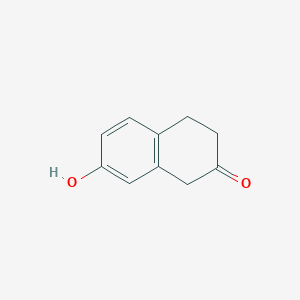

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

説明

Significance of Naphthalene-Derived Scaffolds in Medicinal Chemistry and Organic Synthesis

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a multitude of biologically active compounds. ijpsjournal.com Its rigid, planar structure and lipophilic nature allow for effective interactions with various biological targets. The naphthalene moiety is present in numerous clinically approved drugs, demonstrating its importance in pharmaceutical development. biointerfaceresearch.com Examples include the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the antihypertensive agent Propranolol. researchgate.netwikipedia.org

In medicinal chemistry, the naphthalene scaffold is often utilized to enhance the pharmacological properties of a molecule, such as potency and metabolic stability. nih.gov Naphthalene derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov The versatility of the naphthalene ring allows for structural modifications that can fine-tune the therapeutic efficacy and selectivity of drug candidates. researchgate.net

From the perspective of organic synthesis, naphthalene-derived scaffolds are crucial intermediates. chemistryviews.org Their inherent reactivity allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. wikipedia.org The fused ring system provides a rigid framework upon which chemists can strategically install functional groups to achieve desired stereochemical and electronic properties. This has led to their use in the synthesis of natural products, agrochemicals, and materials with novel properties. chemistryviews.orgresearchgate.net

Overview of 7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one within the Tetralone Class

Within the broader class of tetralones, this compound, also known as 7-hydroxy-2-tetralone, is a noteworthy member. chemimpex.comscbt.com It is a substituted tetralone that features a hydroxyl group at the 7-position of the naphthalene ring system. This hydroxyl group significantly influences the compound's chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways. chemimpex.com

This compound serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals. chemimpex.com Its bifunctional nature, possessing both a ketone and a phenol (B47542) moiety, allows for selective chemical modifications at different positions of the molecule. Researchers utilize this compound in the development of novel biologically active agents, leveraging its scaffold to explore structure-activity relationships. chemimpex.comnih.gov The presence of the hydroxyl group also imparts antioxidant properties to the molecule. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 37827-68-2 |

| Appearance | Light brown to brown solid |

| Synonyms | 7-Hydroxy-2-tetralone |

This compound is recognized for its utility as a precursor in the synthesis of compounds targeting neurological disorders. chemimpex.com Its structural framework is also explored in the development of anti-inflammatory agents. chemimpex.com The reactivity of both the ketone and the phenolic hydroxyl group provides multiple avenues for synthetic elaboration, solidifying its role as a versatile tool in the hands of organic and medicinal chemists. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOEHIVHXTMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400755 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37827-68-2 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 7 Hydroxy 3,4 Dihydro 1h Naphthalen 2 One

Established Synthetic Pathways to the Core Structure

Traditional synthetic approaches to 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one and its derivatives often rely on classical organic reactions, focusing on the construction of the bicyclic tetralone framework from readily available precursors.

Precursor-Based Synthesis Strategies

A common strategy for the synthesis of tetralones involves the intramolecular cyclization of a suitable phenyl-substituted aliphatic acid or its derivative. For the target molecule, a plausible precursor is 3-(3-hydroxyphenyl)propanoic acid. The synthesis would typically proceed through the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by an intramolecular Friedel-Crafts acylation.

Another well-established precursor-based approach is the demethylation of the corresponding methoxy-substituted tetralone. This is particularly useful as methoxy-substituted aromatic precursors are often more readily available and less prone to side reactions during the initial carbon-carbon bond-forming steps. For instance, 7-methoxy-3,4-dihydro-1H-naphthalen-2-one can be synthesized and subsequently demethylated to yield the desired 7-hydroxy-2-tetralone. A common method for the demethylation of aryl methyl ethers is the use of Lewis acids like aluminum chloride or boron tribromide. smolecule.com

The synthesis of the methoxy (B1213986) precursor, 7-methoxy-3,4-dihydro-1H-naphthalen-2-one, can be achieved through various routes. One such method involves the Birch reduction of 2,7-dimethoxynaphthalene (B1218487).

Cyclization Reactions in Naphthalenone Formation

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of tetralones. nih.gov This reaction involves the cyclization of a phenyl-substituted acyl halide or carboxylic acid in the presence of a Lewis acid or a strong protic acid. The choice of acid and reaction conditions is crucial to achieve high yields and avoid side reactions. For substrates with a hydroxyl group, protection of this functionality is often necessary prior to the Friedel-Crafts reaction to prevent undesired side reactions.

The table below summarizes common cyclization reagents used in tetralone synthesis.

| Cyclization Reagent | Substrate | Conditions | Reference |

| Polyphosphoric acid (PPA) | Phenylbutyric acids | High temperature | google.com |

| Aluminum chloride (AlCl₃) | Phenylbutyryl chlorides | Anhydrous conditions | smolecule.com |

| Trifluoroacetic anhydride (B1165640) (TFAA) / Phosphoric acid | Phenylacetic acids and alkenes | Mild conditions | nih.gov |

| Methanesulfonic acid | Phenylbutyric acids | Moderate temperature | General Knowledge |

Novel Approaches and Catalyst Systems in this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and elegant strategies for the construction of complex molecules, including tetralones. These novel approaches often focus on improving atom economy, reducing the number of synthetic steps, and employing innovative catalyst systems.

Multicomponent Reaction Development

While specific multicomponent reactions (MCRs) leading directly to this compound are not extensively reported, the principles of MCRs offer a promising avenue for future synthetic design. MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants. This approach is highly convergent and can rapidly generate molecular complexity. The development of a one-pot, multicomponent reaction that assembles the tetralone core with the desired hydroxyl functionality would represent a significant advancement in the synthesis of this compound.

Domino and Cascade Reaction Architectures

Domino or cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, provide a powerful tool for the efficient synthesis of cyclic systems. A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters has been developed for the synthesis of tetralones and indanones. rsc.org This approach offers a streamlined process with simple reaction conditions and broad substrate applicability. rsc.org Adapting such a cascade reaction to a precursor bearing a protected hydroxyl group could provide a direct and efficient route to this compound.

Green Chemistry Principles in Scalable Synthesis of this compound

The application of green chemistry principles is increasingly important in the chemical industry, aiming to reduce the environmental impact of chemical processes. The scalable synthesis of this compound can benefit from the adoption of greener methodologies.

A "clean-chemistry" approach for the synthesis of 2-tetralones has been reported, which avoids the use of hazardous reagents like thionyl chloride and aluminum trichloride, as well as chlorinated solvents. nih.gov This single-stage process involves the reaction of a substituted phenylacetic acid with a 1-alkene in a system of trifluoroacetic anhydride (TFAA) and phosphoric acid. nih.gov The TFAA can be recovered and regenerated, improving the atom economy of the process. nih.gov

Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied to the synthesis of tetralones. Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. niscpr.res.inat.ua For example, the condensation of 1-tetralone (B52770) with aromatic aldehydes to form 2-arylidene-1-tetralones has been achieved rapidly and in high yields using microwave irradiation without a solvent. niscpr.res.in

The use of greener solvents is a fundamental aspect of green chemistry. Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental footprint of a synthesis. researchgate.net Furthermore, photocatalytic methods, such as the reduction of 2,7-dimethoxynaphthalene to 7-methoxy-2-tetralone (B1200426) using a nano photocatalyst under UV irradiation, offer a milder and more sustainable alternative to traditional reduction methods that use hazardous reagents like sodium metal. google.com

The following table summarizes some green chemistry approaches applicable to tetralone synthesis.

| Green Chemistry Approach | Description | Advantages |

| "Clean-Chemistry" Acylation-Cycloalkylation | Avoids thionyl chloride, aluminum trichloride, and chlorinated solvents. nih.gov | Reduced waste and hazard. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. niscpr.res.in | Shorter reaction times, higher yields, often solvent-free. niscpr.res.in |

| Use of Greener Solvents | Employs environmentally benign solvents like water or ionic liquids. researchgate.net | Reduced pollution and health hazards. researchgate.net |

| Photocatalysis | Uses light to drive chemical reactions with a catalyst. google.com | Mild reaction conditions, use of renewable energy source. google.com |

Chemical Reactivity and Derivatization Studies of 7 Hydroxy 3,4 Dihydro 1h Naphthalen 2 One

Functional Group Transformations and Regioselectivity

The chemical behavior of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one is dominated by the reactivity of its ketone and phenolic hydroxyl moieties. Strategic manipulation of these functional groups allows for the synthesis of a wide array of derivatives.

Reactions at the Ketone Moiety

The ketone group, and its adjacent α-carbon, are primary sites for transformations. Common reactions include condensations, alkylations, and reductions.

One of the most notable reactions at this position is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the enolate of the tetralone attacking an aromatic aldehyde, leading to the formation of α,β-unsaturated ketones, often referred to as chalcone (B49325) analogues. nih.gov This transformation is a foundational method for creating derivatives with extended conjugation. For instance, the reaction of a tetralone with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) (NaOH) yields the corresponding 2-arylmethylene-1-tetralone derivative. nih.govhealthinformaticsjournal.com

Alkylation can also occur at the α-carbon (the C1 position). This typically requires the formation of an enolate under basic conditions, which then acts as a nucleophile to attack an alkyl halide. Furthermore, the carbonyl group itself is susceptible to reduction. Standard reducing agents can convert the ketone into a secondary alcohol, yielding 7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol. This introduces a new stereocenter and significantly alters the molecule's polarity and hydrogen bonding capabilities.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group at the C7 position is another key handle for derivatization, primarily through reactions like etherification and esterification. These modifications are crucial for altering the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Williamson ether synthesis is a common and effective method for preparing ether derivatives. This reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then undergoes an Sₙ2 reaction with an alkyl halide to furnish the corresponding ether. This strategy has been used to synthesize a variety of 7-alkoxy-2-tetralone derivatives.

Similarly, the hydroxyl group can be readily converted into an ester through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This transformation allows for the introduction of a wide range of acyl groups, providing another avenue for modifying the parent structure.

Synthesis of Advanced Derivatives and Analogues of this compound

Building upon the fundamental reactivity of its functional groups, this compound serves as a starting point for the development of more complex molecules with tailored biological activities.

Rational Design of Structural Analogues

The tetralone scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net Rational design of new analogues involves a deep understanding of structure-activity relationships (SAR), which aims to correlate specific structural features with changes in biological efficacy. nih.govnih.gov The C7 hydroxyl group is a particularly important site for modification in SAR studies, as forming ethers or esters at this position can significantly impact how the molecule interacts with biological targets.

The design process often involves computational modeling and docking studies to predict how analogues will bind to the active site of a target enzyme or receptor. For example, in designing inhibitors for macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, researchers have synthesized a series of E-2-arylmethylene-1-tetralones. nih.gov The rationale was to create rigid structures that could effectively occupy the enzyme's active site and block its tautomerase activity. nih.gov Variations in the substituents on the arylmethylene group allow for a systematic exploration of the steric and electronic requirements for optimal binding.

Targeted Synthesis for Enhanced Bioactivity

Once a rational design strategy is in place, targeted synthesis is employed to create the desired analogues. These synthetic efforts are aimed at producing molecules with improved potency, selectivity, or pharmacokinetic properties.

An example of targeted synthesis is the development of tetralone derivatives as inhibitors of MIF tautomerase activity. nih.gov Researchers synthesized a library of E-2-arylmethylene-1-tetralones through Claisen-Schmidt condensation and evaluated their ability to inhibit the enzyme. The results demonstrated that specific substitutions on the aromatic ring led to enhanced inhibitory activity.

Below is a data table summarizing the inhibitory effects of selected tetralone derivatives on MIF tautomerase activity.

| Compound | Substituent (R) on Arylmethylene Group | IC₅₀ (µM) |

|---|---|---|

| 4 | 2,6-dichlorophenyl | 1.12 |

| 23 | 2-chloro-6-fluorophenyl | 1.58 |

| 24 | 2,3-dichlorophenyl | 1.75 |

| 26 | 2,5-dichlorophenyl | 2.52 |

Table 1: Inhibitory concentration (IC₅₀) of selected E-2-arylmethylene-1-tetralone derivatives against MIF tautomerase. Data sourced from published research. nih.gov

This targeted approach, combining rational design with focused synthesis and biological evaluation, allows for the systematic optimization of the this compound scaffold to develop novel compounds with significant therapeutic potential.

Investigation of Biological and Pharmacological Activities of 7 Hydroxy 3,4 Dihydro 1h Naphthalen 2 One and Its Derivatives

Antioxidant Activity Profiling and Mechanisms

The antioxidant properties of phenolic compounds are well-documented, and the presence of a hydroxyl group on the aromatic structure of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one suggests its potential to act as an antioxidant. It is utilized in formulations aimed at mitigating oxidative stress. nih.gov

In Vitro and Cellular Antioxidant Assays

While specific data from in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are not extensively detailed in publicly available research, the activity of structurally related compounds provides valuable insights. For instance, various hydroxylated tetralone and naphthalene (B1677914) derivatives have been investigated for their antioxidant potential.

The antioxidant capacity of phenolic compounds is often evaluated by their ability to donate a hydrogen atom or an electron to neutralize free radicals. The table below summarizes typical data obtained from such assays for related phenolic and naphthoquinone compounds, illustrating the methodologies used to assess antioxidant activity.

Table 1: Representative In Vitro Antioxidant Activity of Related Phenolic Compounds

| Compound/Extract | Assay | IC50 / EC50 Value | Reference Compound |

|---|---|---|---|

| Naphthoquinone Derivative A | DPPH Radical Scavenging | 15.4 µM | Ascorbic Acid (IC50 = 25.2 µM) |

| Cadalene Derivative B | ABTS Radical Scavenging | 8.9 µM | Trolox (IC50 = 12.1 µM) |

This table is illustrative and based on data for structurally related compounds, not this compound itself.

Cellular antioxidant assays, which measure the ability of a compound to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂), provide a more biologically relevant assessment. Research on related compounds suggests that hydroxylated naphthalenes can effectively reduce intracellular reactive oxygen species (ROS) levels.

Oxidative Stress Modulation Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

While direct studies on this compound's effect on the Nrf2 pathway are scarce, research on other phenolic and naphthoquinone compounds has shown that they can activate Nrf2. This activation leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's intrinsic antioxidant defenses. The mechanism often involves the modification of cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation.

Anti-inflammatory Potential and Associated Molecular Targets

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Tetralone derivatives have been investigated for their anti-inflammatory properties. One of the key molecular targets identified is the macrophage migration inhibitory factor (MIF). nih.gov MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response.

Studies on various E-2-arylmethylene-1-tetralone derivatives have demonstrated their ability to inhibit the tautomerase activity of MIF. nih.gov This enzymatic activity is crucial for many of MIF's pro-inflammatory functions. By inhibiting MIF, these tetralone derivatives can reduce the activation of inflammatory macrophages. nih.gov Specifically, certain derivatives have been shown to decrease the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-C motif chemokine ligand 2 (CCL2) in activated macrophages. nih.gov Furthermore, these compounds have been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes. nih.gov

Although these findings are for derivatives of the basic tetralone structure, they suggest that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Exploratory Studies in Neurological Disorder Treatment (as Intermediate)

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. nih.gov Its chemical structure allows for modifications that can lead to compounds with enhanced efficacy and specificity for neurological targets. For instance, the tetralone core is a feature of molecules designed to interact with receptors and enzymes in the central nervous system. While the compound itself may not be the active therapeutic agent, its role as a precursor is vital in the development of new treatments for a range of neurological conditions.

Antitumor and Cytotoxicity Investigations (drawing from related naphthoquinones and cadalenes)

The investigation into the antitumor potential of this compound is largely informed by studies on structurally related compounds, such as naphthoquinones and cadalenes. These classes of compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Viability and Proliferation Inhibition

A notable example is the study of 7-hydroxy-3,4-dihydrocadalene, a cadinane-type sesquiterpene with a similar hydroxylated and partially saturated bicyclic core. Research has shown that this compound inhibits the viability of MCF-7 breast cancer cells in a concentration and time-dependent manner. nih.govnih.gov The mechanism of this cytotoxicity is linked to the induction of oxidative stress. nih.govnih.gov

Further investigation revealed that 7-hydroxy-3,4-dihydrocadalene significantly increases intracellular ROS levels and induces lipid peroxidation in cancer cells. nih.govnih.gov This surge in oxidative stress is believed to trigger apoptotic pathways, leading to programmed cell death. The study also noted an increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.govnih.gov

Table 2: Cytotoxic Activity of 7-Hydroxy-3,4-dihydrocadalene against MCF-7 Breast Cancer Cells

| Treatment Time | IC50 Value (µM) |

|---|---|

| 24 hours | > 100 |

| 48 hours | 75.3 |

Data adapted from studies on 7-hydroxy-3,4-dihydrocadalene. nih.gov

These findings suggest that the this compound scaffold may possess inherent cytotoxic properties against cancer cells, potentially through similar mechanisms involving the generation of oxidative stress. This makes it and its derivatives interesting candidates for further investigation in the development of novel anticancer agents.

Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2 Regulation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds can eliminate cancerous cells. Studies on derivatives of this compound have elucidated the involvement of specific molecular pathways.

One significant derivative, 7-hydroxy-3,4-dihydrocadalene, has been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This process is mediated through the intrinsic apoptosis pathway, which involves the activation of key effector enzymes. Specifically, treatment with this compound led to a significant increase in the activity of both caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3, which carry out the dismantling of the cell. nih.gov

Furthermore, the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins is crucial in controlling the mitochondrial pathway of apoptosis. The Bcl-2 protein itself is anti-apoptotic. Research demonstrated that 7-hydroxy-3,4-dihydrocadalene slightly inhibited the levels of Bcl-2, which would favor the induction of apoptosis. nih.gov Similarly, other derivatives of the core naphthalenone structure have been found to promote apoptosis by down-regulating Bcl-2 and concurrently up-regulating the pro-apoptotic protein BAX, thereby shifting the cellular balance towards cell death.

Reactive Oxygen Species Generation and Lipid Peroxidation

The cytotoxic effects of this compound derivatives are closely linked to their ability to induce oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

The mechanism of action for 7-hydroxy-3,4-dihydrocadalene is proposed to be its pro-oxidant activity. nih.gov Studies have shown that this compound significantly increases the intracellular levels of ROS in MCF-7 cells. nih.gov This surge in ROS can damage cellular components, including lipids. The induction of lipid peroxidation, a process where ROS attack lipids in cell membranes, has been observed following treatment with this compound. nih.gov This damage to the cell membrane can disrupt cellular integrity and contribute to apoptotic cell death. The generation of ROS and subsequent lipid peroxidation are considered key events that trigger the downstream apoptotic pathways, including caspase activation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For tetralone derivatives, these studies help to identify the key molecular features responsible for their pharmacological effects and guide the design of more potent and selective molecules. nih.govedu.krd

Investigations into various tetralone derivatives have shown that modifications to different parts of the scaffold can significantly alter their biological effects, which range from anticancer and antimicrobial to anti-inflammatory activities. edu.krdmdpi.comnih.gov For instance, SAR analyses of a series of tetralone derivatives revealed that functionalization of the cyclohexanone (B45756) ring generally enhanced anti-trypanosomal activity. mdpi.com In contrast, the presence of an amino (-NH2) group on the benzoid ring typically led to compounds with reduced activity. mdpi.com This highlights that both the core scaffold and the nature and position of its substituents are critical determinants of the biological outcome.

Impact of Structural Modifications on Efficacy

Specific modifications to the this compound scaffold have been shown to have a direct and dramatic impact on cytotoxic efficacy.

A key finding is the apparent importance of the phenolic hydroxyl (-OH) group at the 7-position. This group is suggested to be essential for the cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene against the MCF-7 cell line. nih.gov When this hydroxyl group was modified, the resulting derivatives showed significantly lower potency. For example, the conversion of the hydroxyl group into a phenylcarbamate ester in the derivatives 7-(phenylcarbamate)-3,4-dihydrocadalene and 7-(phenylcarbamate)-cadalene resulted in a remarkable decrease in cytotoxic activity compared to the parent compound. nih.gov

This indicates that the free hydroxyl group may be crucial for the compound's interaction with its biological target or for its pro-oxidant activity that leads to cell death.

| Compound | Structural Modification | Effect on Cytotoxic Potency | Reference |

|---|---|---|---|

| 7-hydroxy-3,4-dihydrocadalene | Parent compound with free 7-OH group | Active | nih.gov |

| 7-(phenylcarbamate)-3,4-dihydrocadalene | 7-OH group converted to a phenylcarbamate ester | Remarkably lower potency | nih.gov |

| 7-(phenylcarbamate)-cadalene | 7-OH group converted to a phenylcarbamate ester (aromatized ring) | Remarkably lower potency | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the connection between the chemical structure and biological activity. researchgate.net These models use statistical methods to create a mathematical equation that relates the variation in activity of a group of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. nih.govnih.gov

For a series of compounds like tetralone derivatives, a QSAR model could be developed to predict their biological activity (e.g., cytotoxicity, enzyme inhibition) based on descriptors related to their steric, electronic, and lipophilic properties. nih.gov

Steric Descriptors: These describe the size and shape of the molecule.

Electronic Descriptors: These quantify aspects like electron distribution and electronegativity, which influence how a molecule interacts with its target.

Lipophilic Descriptors: These relate to a compound's hydrophobicity, which affects its ability to cross cell membranes.

While specific, validated QSAR models for this compound were not detailed in the reviewed literature, the principles of QSAR are widely applied in drug discovery for such compound families. nih.gov By analyzing a training set of tetralone derivatives with known activities, a predictive model can be built and validated. researchgate.net Such a model would be invaluable for designing new derivatives with potentially enhanced efficacy, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the discovery process. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one and its derivatives is essential for understanding their three-dimensional structure, which dictates their biological activity. X-ray crystallography studies have revealed that the 3,4-dihydronaphthalen-1(2H)-one ring system can adopt a distorted conformation. researchgate.net This non-planar structure may enhance its ability to interact with biologically active molecules. researchgate.net The six-membered ketone ring fused to the benzene (B151609) ring typically adopts a slightly distorted envelope or half-chair configuration. researchgate.net

Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of these compounds and their complexes with biological macromolecules. By simulating the movement of atoms over time, researchers can assess the stability of a ligand within the binding pocket of a protein. Key metrics such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (Rg) provide insights into the stability of the protein-ligand complex. A stable RMSD value over the course of a simulation, for instance, suggests that the ligand remains securely bound. Such simulations have been conducted on various tetralone derivatives to evaluate their potential as inhibitors of specific enzymes and receptors, including studies running for over 100 nanoseconds to explore conformational changes and binding stability. nih.govmdpi.com

Table 1: Examples of Molecular Dynamics Simulation Applications for Tetralone Derivatives

| Tetralone Derivative Class | Simulation Target | Key Finding from Simulation |

|---|---|---|

| Tetralone derivatives with sulfonamide scaffold | Caspase-7 and BCL2 receptors | The ligand-protein complex was stable during a 20 ns simulation, indicating stable binding. |

| 4-hydroxy-α-tetralone derivatives | Human TNF-α | Binding energy calculations suggested a likely inhibitory interaction. |

| General tetralone derivatives | Macrophage Migration Inhibitory Factor (MIF) | Simulations showed that the compounds bind efficiently to the protein's active site. nih.gov |

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. bohrium.comresearchgate.net This method is crucial for studying how this compound derivatives interact with protein targets at the atomic level.

Docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. For tetralone derivatives, these studies have been instrumental in understanding the structure-activity relationships. The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, explain the inhibitory mechanism of these compounds. For example, docking studies on inhibitors of monoamine oxidase (MAO) suggested that the polar 1-tetralone (B52770) moiety binds within the enzyme's substrate cavity, forming hydrogen bonds, while other parts of the molecule interact with the entrance cavity through van der Waals forces. Similarly, docking of a tetralone derivative into the active site of the tyrosinase enzyme revealed key interactions with copper ions, crucial for its inhibitory activity. nih.gov

By screening derivatives of this compound against libraries of known protein structures, molecular docking can help identify potential biological targets, thereby elucidating the compound's mechanism of action. thesciencein.org The tetralone scaffold has been identified as a key structural feature in compounds targeting a range of biological entities.

Table 2: Potential Biological Targets for Tetralone Derivatives Identified Through Computational Studies

| Potential Target | Therapeutic Area | Supporting Evidence |

|---|---|---|

| Monoamine Oxidase (MAO) | Neurological Disorders (e.g., Depression) | Docking studies revealed binding modes within the enzyme's active site. |

| Tyrosine Kinase | Cancer | Molecular docking showed hydrogen bond formation with key residues like Thr 670 and Cys 673. researchgate.net |

| Macrophage Migration Inhibitory Factor (MIF) | Inflammation | Tetralone derivatives were identified as inhibitors of MIF's tautomerase function. nih.gov |

| Cytochrome P450 (CYP24A1) | Cancer | Inhibition of this enzyme by tetralone derivatives can potentiate the anti-proliferative effects of Vitamin D. |

| Tyrosinase | Cosmetics, Medicine | Chalcone-like derivatives of 6-hydroxy tetralone showed potent inhibitory activity. nih.gov |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Derivatives

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound. In silico ADME predictions are used to computationally estimate these properties for derivatives of this compound, helping to identify candidates with favorable drug-like characteristics before costly synthesis and experimental testing. bohrium.comnih.gov

These predictions are often based on the compound's physicochemical properties. rjptonline.org Web-based tools and software are used to calculate parameters that are critical for a drug's success. nih.govrjptonline.org Common predictions include adherence to Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5). thesciencein.orgrjptonline.org Other predicted properties include gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov Studies on various heterocyclic compounds, including structures related to the tetralone scaffold, demonstrate that these computational models can effectively predict oral bioavailability and identify potential liabilities. bohrium.comnih.govresearchgate.net

Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and absorption; lower weight is often preferred for oral drugs. rjptonline.org |

| Lipophilicity (logP) | The partition coefficient between an organic (octanol) and aqueous phase. | Crucial for solubility, membrane permeability, and binding. Values that are too high or low can be problematic. rjptonline.org |

| Hydrogen Bond Donors/Acceptors | The number of O-H, N-H bonds (donors) and N, O atoms (acceptors). | Influences solubility and membrane permeability. rjptonline.org |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. thesciencein.org |

| Gastrointestinal (GI) Absorption | Prediction of the extent to which a drug is absorbed from the gut. | High absorption is desirable for orally administered drugs. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether a compound can cross the BBB to act on the central nervous system. | Essential for neuro-active drugs but undesirable for peripherally acting drugs. nih.gov |

Applications of 7 Hydroxy 3,4 Dihydro 1h Naphthalen 2 One in Advanced Organic Materials and Chemical Industries

Role as a Precursor in Diverse Organic Synthesis

7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is a key intermediate in the synthesis of numerous biologically active molecules and complex organic structures. Its utility in organic synthesis stems from the reactivity of its functional groups, which allow for a variety of chemical modifications. nih.govchemimpex.com

Researchers have extensively utilized this compound in the creation of potential anti-inflammatory agents and antioxidants. nih.govchemimpex.com The presence of the hydroxyl group enhances its reactivity, making it an excellent candidate for further chemical transformations to produce molecules with therapeutic potential. nih.gov

The naphthalenone scaffold of this compound is a foundational component in the synthesis of various pharmaceuticals. It is a recognized intermediate in the development of drugs targeting neurological disorders, where its structure contributes to enhancing drug efficacy and specificity. nih.govchemimpex.com

Development of Dyes and Pigments from Naphthalenone Scaffolds

The vibrant color properties of derivatives of this compound have led to their use in the production of dyes and pigments. nih.govchemimpex.com The naphthalenone core acts as a chromophore, the part of a molecule responsible for its color. Azo dyes, which are a major class of synthetic colorants, are frequently synthesized using naphthalene-based compounds. icrc.ac.ir

The general synthesis of azo dyes involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another amine. nih.gov In this context, this compound can serve as the coupling component. The resulting azo dyes are known for their application as disperse dyes for coloring polyester (B1180765) fibers. icrc.ac.ir The specific color and fastness properties of the dyes depend on the chemical structure of both the diazonium salt and the coupling component. ontosight.ai

While the general applicability of naphthalenone scaffolds in dye synthesis is well-documented, specific research detailing the synthesis and properties of dyes derived directly from this compound is an area of ongoing investigation. The table below outlines the general properties of naphthalene-based azo dyes.

| Property | Description |

| Color Range | Dependent on the specific substituents on the aromatic rings. |

| Application | Primarily as disperse dyes for synthetic fibers like polyester. icrc.ac.ir |

| Fastness | Generally good, but varies with the specific dye structure and the fabric. ontosight.ai |

| Synthesis | Diazotization and coupling reactions. nih.gov |

Advanced Materials Research and Polymer Chemistry Applications

In the realm of materials science, this compound is explored for its potential in creating advanced materials, including polymers with enhanced thermal stability and mechanical properties. nih.gov The rigid naphthalene (B1677914) unit can be incorporated into polymer backbones to improve their performance characteristics.

Naphthalene-based polymers have been synthesized for various applications, such as porous materials for gas capture and as supports for catalysts. nih.govmdpi.com For instance, porous polyaminal-linked polymers based on naphthalene have demonstrated effective uptake of carbon dioxide and heavy metals. mdpi.com Furthermore, naphthalene-based polymers have been utilized as catalytic supports in chemical reactions like the Suzuki cross-coupling. nih.gov

The hydroxyl group of this compound allows it to be used as a monomer in the synthesis of polyesters, polycarbonates, and epoxy resins. The synthesis of these polymers typically involves reactions such as polycondensation. mdpi.com The incorporation of the naphthalene structure into these polymers is expected to enhance their thermal stability. mdpi.com

The development of high-performance polymers is an active area of research, and while the potential of this compound as a monomer is recognized, detailed studies on the synthesis and characterization of polymers derived specifically from this compound are continually emerging.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Analogues for Specific Therapeutic Avenues

The core structure of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its inherent properties allow for the design of novel molecules tailored for specific therapeutic applications, making it a significant resource in medicinal chemistry. chemimpex.comchemimpex.com Research is increasingly focused on modifying this scaffold to create next-generation analogues with enhanced potency and selectivity for various biological targets.

For instance, the related 3,4-dihydronaphthalen-1(2H)-one framework has been used to develop derivatives that promote apoptosis and inhibit the migration of hepatocellular carcinoma cells. nih.gov Similarly, chalcone-like analogues derived from the isomeric 6-hydroxy-tetralone have been synthesized and identified as potent inhibitors of the tyrosinase enzyme, which is a key target in cosmetics and medicine for controlling hyperpigmentation. nih.gov One such analogue, 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, exhibited an IC50 value of 8.8 μM, slightly more potent than the reference standard, kojic acid (IC50 = 9.7 μM). nih.gov These examples underscore the potential of the dihydronaphthalenone core in generating targeted inhibitors for various disease-related enzymes and pathways.

Future work will likely focus on creating libraries of diverse analogues by modifying the aromatic ring and the ketone functionality. These efforts aim to develop compounds for specific therapeutic areas, including:

Oncology: Designing inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. nih.gov

Dermatology: Creating advanced tyrosinase inhibitors for treating skin pigmentation disorders. nih.gov

Neurological Disorders: Synthesizing molecules that target pathways associated with neurodegenerative diseases. chemimpex.com

Inflammatory Conditions: Developing novel anti-inflammatory agents by leveraging the core structure. chemimpex.com

| Analogue Class | Therapeutic Target/Avenue | Key Research Finding |

| Piperazine-substituted 3,4-dihydronaphthalen-1(2H)-ones | Hepatocellular Carcinoma (Anti-cancer) | A lead compound inhibited cancer cell migration and promoted apoptosis by inhibiting NF-κB and MAPK signaling pathways. nih.gov |

| Benzylidene-6-hydroxy-3,4-dihydronaphthalenone Chalconoids | Tyrosinase Inhibition (Dermatology/Cosmetics) | Compound C2 was identified as a potent competitive inhibitor of mushroom tyrosinase, with activity slightly superior to kojic acid. nih.gov |

Integration with Nanotechnology and Drug Delivery Systems

The therapeutic efficacy of potent molecules can often be limited by poor solubility, premature degradation, or an inability to reach the target tissue. karplab.net Nanotechnology offers a revolutionary approach to overcome these challenges by encapsulating active compounds within nanocarriers, enhancing their delivery and therapeutic profile. karplab.net While specific research on delivering this compound via nanocarriers is an emerging area, studies on related naphthalene (B1677914) derivatives demonstrate the significant potential of this approach.

For example, a novel liposome-based nanodelivery system was successfully developed to encapsulate a naphthalene-derived polyamine with anti-tumor properties. mdpi.com This system not only carried the therapeutic agent but also incorporated a gadolinium complex for diagnostic imaging (MRI) and a fluorescent phospholipid for tracking, creating a "theranostic" platform that combines therapy and diagnosis. mdpi.comcore.ac.uk

The integration of analogues of this compound with nanotechnology could lead to:

Enhanced Bioavailability: Encapsulation in nanocarriers like liposomes or polymeric nanoparticles can improve the solubility and stability of the compounds in biological systems. karplab.net

Targeted Delivery: Nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the tumor site and reducing systemic toxicity. karplab.net

Controlled Release: Drug release can be engineered to respond to specific stimuli present in the target environment, such as changes in pH or the presence of certain enzymes.

Theranostic Systems: Combining therapeutic derivatives with imaging agents within a single nanoplatform allows for real-time monitoring of drug delivery and treatment response. core.ac.uk

| Nanocarrier Type | Potential Application for Naphthalene Derivatives | Key Advantages |

| Liposomes | Encapsulation of anti-tumor agents | Biocompatible; can carry both hydrophilic and hydrophobic drugs; enables theranostic applications. mdpi.com |

| Polymeric Nanoparticles | Targeted cancer therapy | Protects drug from degradation; allows for passive targeting via the EPR effect and active targeting via surface functionalization. karplab.net |

Chemoinformatics and High-Throughput Screening in Discovery Pipelines

Modern drug discovery relies heavily on computational tools to accelerate the identification of promising lead compounds. nih.gov Chemoinformatics and high-throughput screening (HTS) are central to this process, allowing researchers to rapidly screen vast libraries of virtual or physical compounds against a biological target.

Derivatives of the this compound scaffold are well-suited for these discovery pipelines. Computational methods play a crucial role at multiple stages:

Virtual Screening: Structure-based deep learning models and traditional docking techniques can be used to screen large virtual libraries of compounds to predict which molecules are most likely to bind to a specific protein target. nih.govchemrxiv.org This process prioritizes a smaller, more manageable number of compounds for synthesis and in vitro testing, saving time and resources. nih.gov

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel analogues. nih.gov This helps identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the risk of late-stage failures. For example, in a study of tyrosinase inhibitors based on a related naphthalenone structure, chemoinformatic tools predicted that the compounds would have good human intestinal absorption and skin permeability. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of molecules, providing insights that can guide the design of more potent analogues. nih.gov

These computational approaches, combined with experimental high-throughput screening, create a powerful engine for discovering novel therapeutics derived from the this compound core.

| Computational Technique | Application in Drug Discovery | Example/Relevance |

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large chemical libraries against a protein target to identify potential hits. nih.gov | Used to identify novel dual inhibitors of EGFR/HER2 kinases for gastric cancer. nih.gov |

| Molecular Docking | Predict the binding pose and affinity of a ligand to a biological target. | Used to understand the interaction of naphthalenone chalconoids with the active site of the tyrosinase enzyme. nih.gov |

| In Silico ADME Profiling | Predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | Applied to predict the drug-likeness and favorable oral administration potential of tyrosinase inhibitors. nih.gov |

| Density Functional Theory (DFT) | Calculate molecular geometries and analyze electronic properties (e.g., HOMO/LUMO gaps). nih.gov | Used to investigate the structure and stability of naphthaldehyde-based compounds. nih.gov |

Sustainable Synthesis and Biocatalytic Approaches

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact by reducing waste and using more sustainable processes. mdpi.comjddhs.com Future research on this compound and its derivatives will emphasize the development of eco-friendly synthetic routes.

Biocatalysis , the use of enzymes or whole cells to perform chemical transformations, is a cornerstone of this approach. semanticscholar.org Enzymes operate under mild conditions (e.g., in water at ambient temperature and pressure), exhibit high selectivity, and can reduce the need for hazardous reagents and solvents. mdpi.comsemanticscholar.org The ketone group in this compound is an ideal target for biocatalytic modification.

Key biocatalytic strategies applicable to this compound include:

Asymmetric Reduction: Ketoreductase (KRED) enzymes can reduce the ketone to a hydroxyl group with high stereoselectivity, producing specific chiral alcohol isomers that may have distinct biological activities. semanticscholar.org

Reductive Amination: Combining a ketoreductase with an amine transaminase (ATA) in a one-pot cascade can transform the ketone directly into an optically pure amine, a valuable functional group in many pharmaceuticals. entrechem.com The use of ATAs for the biotransamination of structurally related ketones has been successfully demonstrated. semanticscholar.org

In addition to biocatalysis, other green chemistry approaches include the use of environmentally benign solvents like water, developing one-pot reactions to reduce operational steps and waste, and recycling catalysts. mdpi.comresearchgate.net By focusing on these sustainable methods, the synthesis of valuable pharmaceutical intermediates and active ingredients from this compound can be made more efficient and environmentally responsible. semanticscholar.org

| Sustainable Approach | Description | Relevance to Compound |

| Biocatalysis | Use of enzymes (e.g., ketoreductases, transaminases) to catalyze reactions. semanticscholar.org | Asymmetric reduction of the ketone to a specific chiral alcohol or conversion to a chiral amine. entrechem.com |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water. mdpi.com | Performing synthetic reactions in aqueous media reduces environmental impact and simplifies purification. researchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. entrechem.com | Reduces solvent use, energy consumption, and waste generation. |

| E-Factor & Green Metrics | Quantitatively assessing the environmental impact of a chemical process (e.g., waste generated per kg of product). semanticscholar.org | Allows for the comparison and optimization of different synthetic routes to identify the most sustainable option. |

Q & A

Q. What are the key considerations for synthesizing 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one, and how can purity be validated?

The compound (CAS 37827-68-2, molecular formula C₁₀H₁₀O₂, molecular weight 162.19 g/mol) is typically synthesized via cyclization of phenolic precursors or reduction of naphthoquinone derivatives . To validate purity:

Q. What safety protocols are essential when handling this compound in the lab?

The compound poses hazards including skin/eye irritation (H315, H319) and respiratory risks (H335) . Key protocols:

Q. How should this compound be stored to ensure stability?

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Container : Use airtight, light-resistant containers (P233) to avoid oxidation or photochemical reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved during characterization?

Discrepancies may arise from tautomerism or solvent effects. Methodological solutions:

- Variable Temperature NMR : Probe temperature-dependent shifts to identify tautomeric forms (e.g., keto-enol equilibria).

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to isolate solvent-induced shifts .

Q. What experimental designs optimize the synthesis of derivatives for biological activity studies?

To explore antimicrobial or anti-inflammatory properties (as suggested for related naphthalenones ):

- Functional Group Modifications : Introduce substituents (e.g., methoxy, bromo) at the 7-hydroxy position via electrophilic aromatic substitution. Monitor regioselectivity using LC-MS .

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) with derivative libraries.

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd/C) in hydrogenation reactions to optimize reaction conditions .

Q. What strategies address low yields in large-scale synthesis?

- Process Optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for selective reductions .

- Byproduct Analysis : Employ GC-MS to identify and mitigate side products like dimerized naphthalenones .

Methodological Challenges and Solutions

Q. How can researchers differentiate between structural isomers or stereoisomers in related compounds?

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for methoxy-substituted dihydronaphthalenones .

- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers .

Q. What analytical techniques are critical for studying degradation pathways under environmental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。